
2-(4-Tert-butylpyridin-2-yl)-3-methylpyridine;1-(2,4-difluorobenzene-6-id-1-yl)-2,4-difluorobenzene-6-ide;iridium;hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Tert-butylpyridin-2-yl)-3-methylpyridine;1-(2,4-difluorobenzene-6-id-1-yl)-2,4-difluorobenzene-6-ide;iridium;hexafluorophosphate is a useful research compound. Its molecular formula is C42H40F10IrN4P and its molecular weight is 1013.985. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Luminescence
Iridium(III) complexes are renowned for their remarkable luminescent properties, particularly in the context of near-infrared luminescence and blue emission. The photophysical attributes of these complexes are significantly influenced by the nature of the ligands attached to the iridium center. For instance, complexes incorporating fluorinated cyclometalating ligands exhibit enhanced excited-state energy, leading to strong luminescence bands in the blue region. This behavior underscores the complexes' potential in photoredox catalysis due to their promising combination of excited-state energy and redox potentials (Baschieri et al., 2020). Similarly, iridium complexes with extended conjugation in the ligand framework show a propensity for near-infrared luminescence, offering applications in fields requiring near-infrared emitting materials (Leslie et al., 2004).
Applications in Organic Light-Emitting Devices (OLEDs)
The unique luminescent properties of iridium(III) complexes make them ideal candidates for use in OLED technology. The ability to fine-tune the emission color through ligand modification enables the development of devices with specific color outputs, including blue-emitting cationic iridium complexes. These complexes, characterized by their strong emission and high photoluminescence quantum yields, are utilized in the fabrication of light-emitting electrochemical cells (LECs), showcasing their versatility and potential for creating efficient lighting and display technologies (Di Girolamo et al., 2022).
Photoredox Catalysis
Iridium complexes are also pivotal in photoredox catalysis, a domain where their ability to act as photoredox catalysts underpins numerous synthetic transformations. The photophysical and electrochemical properties of these complexes, particularly those with fluorinated phenyl-tetrazole cyclometalating ligands, render them highly effective in catalyzing reactions that require light-mediated electron transfer processes. This underscores the complexes' utility in green chemistry and sustainable synthesis approaches, offering a pathway to environmentally friendly chemical processes (Baschieri et al., 2020).
Eigenschaften
CAS-Nummer |
1335047-34-1 |
|---|---|
Molekularformel |
C42H40F10IrN4P |
Molekulargewicht |
1013.985 |
IUPAC-Name |
2-(4-tert-butylpyridin-2-yl)-3-methylpyridine;1-(2,4-difluorobenzene-6-id-1-yl)-2,4-difluorobenzene-6-ide;iridium;hexafluorophosphate |
InChI |
InChI=1S/2C15H18N2.C12H4F4.F6P.Ir/c2*1-11-6-5-8-17-14(11)13-10-12(7-9-16-13)15(2,3)4;13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16;1-7(2,3,4,5)6;/h2*5-10H,1-4H3;1-2,5-6H;;/q;;-2;-1; |
InChI-Schlüssel |
YYPQDUQBBGTJQQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)C2=NC=CC(=C2)C(C)(C)C.CC1=C(N=CC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=[C-]C(=C(C=C1F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


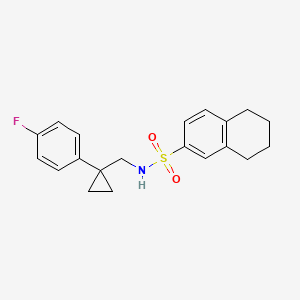

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-ethoxypropyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2873078.png)
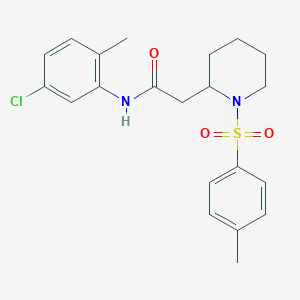
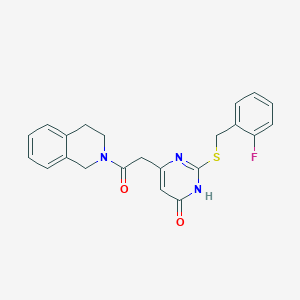
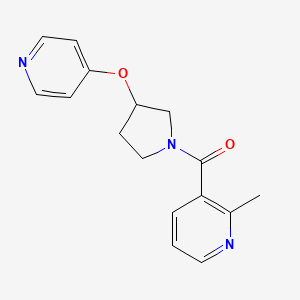
![(3S,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2873086.png)
![N-[1-[1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2873087.png)

![6-[(4-Benzylpiperidin-1-yl)sulfonyl]-5-bromo-1-(cyclopropylcarbonyl)indoline](/img/structure/B2873089.png)
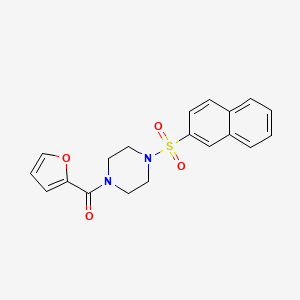
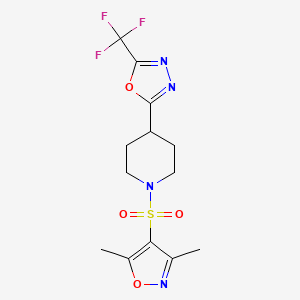
![Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2873094.png)
![1-(4-fluorobenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2873095.png)
